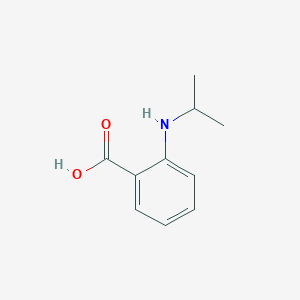

2-(Isopropylamino)benzoic acid

Description

BenchChem offers high-quality 2-(Isopropylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMOWNIJUVJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481372 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50817-45-3 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropylamino)benzoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(isopropylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as a valuable resource in the laboratory.

Introduction: A Scrutiny of a Versatile Scaffold

2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, belongs to the class of N-substituted anthranilic acids. This family of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and carboxylic acid functional groups, as well as the diverse biological activities exhibited by its derivatives.[1] The strategic placement of an isopropyl group on the nitrogen atom ortho to a carboxylic acid on a benzene ring imparts specific steric and electronic properties that influence its chemical behavior and potential applications. This guide will delve into the fundamental chemical properties, a robust synthetic protocol, spectroscopic characterization, and a discussion of its potential utility in various scientific domains.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 2-(isopropylamino)benzoic acid is paramount for its effective handling, formulation, and application. The following table summarizes its key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| CAS Number | 50817-45-3 | [2][3][4][5] |

| IUPAC Name | 2-(propan-2-ylamino)benzoic acid | [2] |

| Appearance | Solid (predicted) | [3] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 49.3 Ų | [2] |

Table 1: Key Physicochemical Properties of 2-(Isopropylamino)benzoic Acid.

Synthesis of 2-(Isopropylamino)benzoic Acid: A Detailed Protocol

The synthesis of N-alkylated anthranilic acids can be achieved through various methods. The Ullmann condensation reaction stands out as a reliable and well-established method for forming the C-N bond between an aryl halide and an amine.[6][7][8] Below is a detailed, self-validating protocol for the synthesis of 2-(isopropylamino)benzoic acid from 2-chlorobenzoic acid and isopropylamine.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. In this protocol, 2-chlorobenzoic acid reacts with isopropylamine in the presence of a copper catalyst and a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and also for neutralizing the hydrochloric acid formed during the reaction.

Caption: Synthetic pathway for 2-(isopropylamino)benzoic acid via Ullmann condensation.

Experimental Protocol

Materials:

-

2-Chlorobenzoic acid (1.0 eq)

-

Isopropylamine (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

-

Solvent and Reagent Addition: Add DMF to the flask, followed by the dropwise addition of isopropylamine at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate).

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized 2-(isopropylamino)benzoic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Due to the unavailability of experimentally recorded spectra for 2-(isopropylamino)benzoic acid in the searched literature, the following data are predicted based on the analysis of closely related compounds such as anthranilic acid, N-methylanthranilic acid, and general principles of NMR and IR spectroscopy.[9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~8.0 | d | 1H | Ar-H (ortho to COOH) |

| ~7.4 | t | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~6.6 | t | 1H | Ar-H |

| ~4.0 | septet | 1H | -CH(CH₃)₂ |

| ~1.3 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹H NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~150 | Ar-C (C-N) |

| ~134 | Ar-CH |

| ~132 | Ar-CH |

| ~117 | Ar-CH |

| ~114 | Ar-CH |

| ~112 | Ar-C (C-COOH) |

| ~45 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1160 | Medium | C-N stretch |

Table 4: Predicted IR Spectral Data for 2-(Isopropylamino)benzoic Acid.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Caption: Predicted key fragmentation pathways for 2-(isopropylamino)benzoic acid.

Chemical Reactivity and Potential Applications

The dual functionality of an amino group and a carboxylic acid group makes 2-(isopropylamino)benzoic acid a versatile building block in organic synthesis.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. These transformations allow for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

-

Reactions at the Amino Group: The secondary amine can be further alkylated or acylated, providing another avenue for structural modification.

-

Cyclization Reactions: The ortho positioning of the amino and carboxylic acid groups allows for intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.[11]

Potential Applications:

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][10] N-substituted anthranilic acids, in particular, are precursors to various pharmaceuticals.[1] Given this precedent, 2-(isopropylamino)benzoic acid could serve as a valuable scaffold for the development of novel therapeutic agents. Its fluorescent properties, a common feature of anthranilic acid derivatives, also suggest potential applications in the development of molecular probes and sensors.[17]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

2-(Isopropylamino)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol based on the robust Ullmann condensation, and a predictive analysis of its spectroscopic characteristics. While further experimental validation is warranted, the information presented herein offers a solid foundation for researchers and drug development professionals to explore the utility of this versatile molecule. The rich reactivity of its dual functional groups, coupled with the established biological relevance of the N-substituted anthranilic acid scaffold, positions 2-(isopropylamino)benzoic acid as a promising candidate for future scientific investigation.

References

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Retrieved January 29, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). Retrieved January 29, 2026, from [Link]

- US3413313A - Anthranilic acid compounds and methods for their production - Google Patents. (n.d.).

-

A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - McFarland Laboratories. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-(Isopropylamino)benzoic acid | C10H13NO2 | CID 12227712 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved January 29, 2026, from [Link]

-

Isopropylamine, n-allyl-, - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved January 29, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved January 29, 2026, from [Link]

-

Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids - ResearchGate. (2025, August 10). Retrieved January 29, 2026, from [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 2-(Isopropylamino)benzoic acid | C10H13NO2 | CID 12227712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. 2-(isopropylamino)benzoic acid | 50817-45-3 [sigmaaldrich.com]

- 5. 50817-45-3|2-(Isopropylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scispace.com [scispace.com]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. N-Phenylanthranilic acid(91-40-7) 13C NMR [m.chemicalbook.com]

- 15. Anthranilic acid(118-92-3) 1H NMR spectrum [chemicalbook.com]

- 16. N-Acetylanthranilic acid(89-52-1) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. ANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Molecular Architecture & Synthesis of 2-(Isopropylamino)benzoic Acid

Executive Summary

2-(Isopropylamino)benzoic acid (CAS: 50817-45-3), also known as

Molecular Architecture & Physicochemical Properties[1][2]

Structural Dynamics

The core structure consists of a benzene ring ortho-substituted with a carboxylic acid (–COOH) and an isopropylamino group (–NHCH(CH

-

Intramolecular Hydrogen Bonding: The most defining structural feature is the formation of a virtual six-membered ring via an intramolecular hydrogen bond between the amine nitrogen proton and the carbonyl oxygen of the carboxylic acid. This "locked" conformation reduces the basicity of the amine lone pair and increases the lipophilicity of the molecule compared to the open conformer.

-

Steric Hindrance: The isopropyl group introduces significant steric bulk compared to a methyl or ethyl group. This steric pressure forces the amino group to twist slightly out of planarity with the benzene ring in the absence of the H-bond, but the H-bond usually dominates to maintain planarity. This bulk also retards nucleophilic attack at the nitrogen in subsequent reactions (e.g.,

-acylation) compared to unhindered amines.

Key Properties

| Property | Value / Description |

| IUPAC Name | 2-(Propan-2-ylamino)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 50817-45-3 |

| Physical State | Crystalline Solid |

| Solubility | Soluble in ethanol, DMSO, chloroform; low solubility in water (pH dependent). |

| pKa | ~5-6 (Carboxylic acid), ~2-3 (Amine conjugate acid, suppressed by EWG carboxyl) |

Synthetic Pathways & Process Optimization

Two primary routes exist for synthesizing 2-(isopropylamino)benzoic acid. The Reductive Amination route is preferred for laboratory scale due to milder conditions and higher purity.

Pathway A: Reductive Amination (Recommended)

This method utilizes anthranilic acid and acetone. It proceeds via an imine (Schiff base) intermediate, which is selectively reduced in situ.

-

Reagents: Anthranilic acid, Acetone (solvent/reactant), Sodium Borohydride (

) or Sodium Triacetoxyborohydride ( -

Mechanism:

-

Imine Formation: The amine of anthranilic acid attacks the carbonyl of acetone. Acid catalysis (often acetic acid) promotes water elimination to form the imine.

-

Reduction: The borohydride reagent selectively reduces the C=N bond to a C-N single bond.

-

-

Advantage: Avoids the high temperatures and copper waste associated with Ullmann coupling.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This route involves the displacement of a halide from 2-chlorobenzoic acid by isopropylamine.

-

Reagents: 2-Chlorobenzoic acid, Isopropylamine, Copper powder/CuI (catalyst),

(base). -

Conditions: High temperature (reflux in DMF or sealed tube).

-

Disadvantage: Steric hindrance of the isopropylamine makes this reaction sluggish compared to primary unbranched amines.

Visualization of Synthetic Logic

Caption: Comparison of Reductive Amination (Solid lines, Preferred) vs. Ullmann Coupling (Dashed, Secondary).

Experimental Protocol: Reductive Amination

Objective: Synthesis of 2-(isopropylamino)benzoic acid via reductive amination.

Materials

-

Anthranilic acid (13.7 g, 100 mmol)

-

Acetone (150 mL, excess)

-

Glacial Acetic Acid (1 mL, catalyst)

-

Sodium Borohydride (

) (4.5 g, 120 mmol) -

Methanol (50 mL)

Step-by-Step Methodology

-

Imine Formation: In a 500 mL round-bottom flask, dissolve anthranilic acid in acetone (150 mL). Add glacial acetic acid (1 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 2–4 hours. Self-Validation: Monitor reaction by TLC (silica, 1:1 Hexane/EtOAc). The starting material spot should diminish, and a new less polar imine spot may appear (though often transient).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add

pellets/powder in small portions over 30 minutes. Caution: Gas evolution ( -

Stirring: Allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Quench the excess hydride by slowly adding water (50 mL) followed by acidification to pH ~3-4 with 1M HCl.

-

Isolation: Evaporate the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield white/off-white crystals.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of the isopropyl group and the integrity of the aromatic core.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.20 - 1.25 | Doublet ( | 6H | Isopropyl Methyls (–CH | |

| 3.60 - 3.80 | Septet | 1H | Isopropyl Methine (–CH–) | |

| 6.50 - 8.00 | Multiplets | 4H | Aromatic Ring Protons | |

| ~7.5 - 8.5 | Broad Singlet | 1H | Amine N-H (Exchangeable) | |

| ~22.0 | Singlet | - | Isopropyl Methyls | |

| ~44.0 | Singlet | - | Isopropyl Methine | |

| ~170.0 | Singlet | - | Carboxylic Acid Carbonyl |

Structural Visualization: H-Bonding Network

Caption: Intramolecular Hydrogen Bond forming a virtual 6-membered ring, stabilizing the structure.

Pharmaceutical Applications

The 2-(isopropylamino)benzoic acid scaffold is a versatile building block:

-

Acridone Synthesis: Cyclization of the acid (often via the acid chloride) yields

-isopropylacridones, which are studied for antiviral and anticancer properties. -

Fenamate Analogs: While typical fenamates (e.g., Mefenamic acid) are

-aryl, -

Ligand Design: The isopropyl group serves as a hydrophobic handle in protein-ligand docking, often filling small hydrophobic pockets in enzyme active sites (e.g., kinases).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12227712, 2-(Isopropylamino)benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

- Magid, A. F. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.

Physical and chemical properties of 2-(Isopropylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, is an N-substituted derivative of anthranilic acid. Anthranilic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] They serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules, including anti-inflammatory, analgesic, antiviral, and anticancer agents.[1][2][3] The introduction of an isopropyl group to the amine functionality of anthranilic acid modifies its lipophilicity and steric properties, which can significantly influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the physical and chemical properties of 2-(isopropylamino)benzoic acid, along with detailed protocols for its synthesis and analytical characterization.

Molecular Structure and Identification

The molecular structure of 2-(isopropylamino)benzoic acid consists of a benzoic acid core with an isopropylamino group at the ortho position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(Isopropylamino)benzoic acid |

| CAS Number | 50817-45-3[4] |

| Molecular Formula | C₁₀H₁₃NO₂[4] |

| Synonyms | N-isopropylanthranilic acid, 2-(Propan-2-ylamino)benzoic acid |

Physical and Chemical Properties

Experimental data for the physical and chemical properties of 2-(isopropylamino)benzoic acid are not extensively reported in the literature. However, based on its structure and data from closely related compounds, the following properties can be predicted.

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value | Reference/Basis |

| Molecular Weight | 179.22 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to other N-alkylated anthranilic acids |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | Analogy to anthranilic acid and its derivatives |

| pKa | ~4-5 (for the carboxylic acid group) | Analogy to benzoic acid (pKa ~4.2) and anthranilic acid |

Chemical Reactivity and Stability

2-(Isopropylamino)benzoic acid exhibits reactivity characteristic of both a secondary amine and a carboxylic acid.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo esterification, amidation, and reduction reactions. It can also be deprotonated by bases to form the corresponding carboxylate salt.

-

Secondary Amine Group: The secondary amine is nucleophilic and can participate in reactions such as acylation and alkylation.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution directed by the activating amino and deactivating carboxyl groups.

The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to degradation.

Synthesis of 2-(Isopropylamino)benzoic Acid

Several synthetic routes can be employed for the preparation of 2-(isopropylamino)benzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Three common and effective methods are outlined below.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[5]

Figure 1: Ullmann Condensation for the synthesis of 2-(Isopropylamino)benzoic acid.

Experimental Protocol:

-

Reaction Setup: To a sealable reaction vessel, add 2-chlorobenzoic acid (1 equivalent), a copper catalyst (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline, 0.2 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent and Reagent Addition: Add a high-boiling polar solvent such as DMSO or DMF. Then, add isopropylamine (1.5 equivalents).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with HCl to a pH of ~3-4.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6]

Figure 2: Buchwald-Hartwig amination for the synthesis of 2-(Isopropylamino)benzoic acid.

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzoic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

-

Solvent and Reagent Addition: Add a dry, degassed solvent such as toluene or dioxane. Then, add isopropylamine (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 8-16 hours with stirring.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.

Reductive Amination

Reductive amination provides an alternative route starting from 2-aminobenzoic acid (anthranilic acid) and acetone.[6]

Sources

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(isopropylamino)benzoic acid | 50817-45-3 [sigmaaldrich.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility Profiling of 2-(Isopropylamino)benzoic Acid

2-(Isopropylamino)benzoic acid is an N-substituted derivative of anthranilic acid. As with any molecule intended for or used within pharmaceutical research and development, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for success. Among these properties, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.

This guide, prepared from the perspective of a Senior Application Scientist, eschews a simple data sheet in favor of a comprehensive methodological and theoretical framework. Given the sparse publicly available experimental data for 2-(Isopropylamino)benzoic acid, we will focus on the principles and robust, field-proven protocols required to generate and interpret a complete solubility profile for this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system that produces trustworthy and defensible data for researchers, scientists, and drug development professionals.

Part 1: Fundamental Physicochemical Characterization

Before any solubility measurements are undertaken, a foundational understanding of the molecule's intrinsic properties is essential. These parameters dictate the compound's behavior in different environments and inform the design of solubility experiments.

Molecular Structure and Inherent Properties

2-(Isopropylamino)benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This dual nature is the single most important factor governing its aqueous solubility, making it highly pH-dependent.

While direct experimental data is limited, we can infer properties from closely related structures and computational models. For the analogous compound 2-Isopropylbenzoic acid , computed properties include:

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | Computed by PubChem[1] |

| XLogP3 (Lipophilicity) | 2.0 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[1] |

The XLogP3 value of 2.0 suggests moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites, combined with the polar surface area, indicates that the molecule will engage in polar interactions with solvents.

The Critical Role of Ionization Constants (pKa)

The pKa values dictate the pH at which the acidic and basic groups ionize. This ionization dramatically increases aqueous solubility.

-

pKa₁ (Carboxylic Acid): Below this pKa, the -COOH group is predominantly neutral. Above this pKa, it deprotonates to the highly soluble carboxylate form (-COO⁻). For benzoic acid, the pKa is approximately 4.2.[2] The electron-donating nature of the amino group in 2-(Isopropylamino)benzoic acid might slightly alter this value.

-

pKa₂ (Secondary Amine): Above this pKa, the -NH- group is neutral. Below this pKa, it protonates to the highly soluble ammonium form (-NH₂⁺-). For the related N-isopropylaniline, the pKa of the conjugate acid is 5.3.[3]

Determining these two pKa values is the first critical experimental step.

Part 2: Authoritative Experimental Protocols

The following sections detail the gold-standard methodologies for determining the pKa and thermodynamic solubility of 2-(Isopropylamino)benzoic acid.

Protocol 1: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[4][5] This method directly measures the molecule's response to pH changes, providing the empirical data needed to understand its ionization behavior.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of pure 2-(Isopropylamino)benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.[4] Ensure the starting concentration is sufficient for detection (e.g., >10⁻⁴ M).[4]

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are in their fully protonated state (-COOH and -NH₂⁺-).

-

Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).[4] Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

-

Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points or equivalence points. The pH at the halfway point to each equivalence point corresponds to the pKa value. Advanced software can use derivative plots (ΔpH/ΔV vs. V) to precisely identify the equivalence points and calculate the pKa values.

Trustworthiness Check: The protocol is self-validating by comparing the shape of the titration curve to that of a blank titration (without the sample).[4] The clarity of the inflection points and the reproducibility across multiple runs (a minimum of three is recommended) confirms the reliability of the determined pKa values.[6]

Diagram: pKa and its Influence on Solubility

The interplay between pH and the two pKa values determines the dominant ionic species in solution, which in turn governs the overall solubility.

Caption: Relationship between pH, pKa, ionic species, and solubility.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[7][8] It involves agitating an excess of the solid compound in a specific medium until the solution is saturated, physically separating the solid and aqueous phases, and quantifying the dissolved concentration.

Step-by-Step Methodology:

-

Medium Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). The choice of buffers is critical to ensure the pH remains stable throughout the experiment.

-

Sample Addition: Add an excess amount of solid 2-(Isopropylamino)benzoic acid to flasks containing each buffer. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

-

Equilibration: Place the flasks in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance).[6][7] Agitate for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the samples to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

pH Measurement: Measure the final pH of each solution after the experiment to confirm that the buffer capacity was sufficient and the target pH was maintained.[11]

Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium is confirmed. This is a critical self-validating step.

Part 3: Data Presentation and Interpretation

The pH-Solubility Profile

The data generated from the shake-flask experiments should be compiled into a table and plotted as Log S (logarithm of solubility) versus pH.

Expected Data Summary Table:

| pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Log S (Molar) |

| 2.0 | 37.0 | TBD | TBD | TBD |

| 4.0 | 37.0 | TBD | TBD | TBD |

| 6.0 | 37.0 | TBD | TBD | TBD |

| 7.4 | 37.0 | TBD | TBD | TBD |

| 9.0 | 37.0 | TBD | TBD | TBD |

| TBD = To Be Determined Experimentally |

The resulting plot is expected to be a "U-shaped" or "smile" curve, characteristic of amphoteric compounds.

-

At low pH (< pKa₂): The molecule is primarily a soluble cation.

-

At mid-range pH (between pKa₂ and pKa₁): The molecule exists predominantly as the neutral or zwitterionic species, exhibiting its lowest solubility. This minimum value is the intrinsic solubility (S₀) .

-

At high pH (> pKa₁): The molecule is primarily a soluble anion.

This profile can be mathematically described by the Henderson-Hasselbalch equation, which is critical for building predictive models for in vivo absorption.[12][13][14]

Diagram: Comprehensive Solubility Determination Workflow

Caption: Workflow for comprehensive solubility profiling.

Solubility in Organic Solvents and Co-Solvent Systems

For applications in synthesis, purification, and formulation, determining solubility in non-aqueous solvents is also vital. The shake-flask method can be adapted for organic solvents (e.g., ethanol, acetone, ethyl acetate). Studies on similar molecules like N-phenylanthranilic acid show that solubility generally increases with temperature in organic solvents and follows a specific order depending on solvent polarity and hydrogen bonding capacity.[15]

Furthermore, co-solvents are often used to increase the aqueous solubility of poorly soluble drugs.[16] By systematically measuring the solubility of 2-(Isopropylamino)benzoic acid in various water-cosolvent mixtures (e.g., water-ethanol, water-PEG 400), a formulation scientist can develop predictive models, such as the log-linear model, to optimize liquid dosage forms.[17][18]

The Impact of Temperature

The dissolution process is governed by thermodynamics.[19] The change in solubility with temperature can be described by the van't Hoff equation.

-

Endothermic Dissolution (ΔH > 0): Heat is absorbed during dissolution. Solubility will increase as temperature increases.[20] This is common for many solid solutes.

-

Exothermic Dissolution (ΔH < 0): Heat is released during dissolution. Solubility will decrease as temperature increases.

By measuring solubility at several temperatures (e.g., 4°C, 25°C, 37°C), key thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of dissolution can be calculated, providing deeper insight into the forces driving the solubilization process.[19]

Conclusion

This guide provides a robust, scientifically-grounded framework for the complete solubility characterization of 2-(Isopropylamino)benzoic acid. By prioritizing authoritative, self-validating experimental protocols over non-existent public data, we have outlined a clear path for any researcher to generate the high-quality, reliable data essential for informed decision-making in drug discovery and development. The principles and methodologies detailed herein—from precise pKa determination and gold-standard shake-flask solubility measurements to the interpretation of pH, co-solvent, and temperature effects—constitute the necessary toolkit for transforming this compound from a chemical entity into a well-understood candidate for further development.

References

-

Isopropylamine - Sciencemadness Wiki . (2020). Sciencemadness. Available at: [Link]

-

Annex 4 . World Health Organization (WHO). Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . (2018). World Health Organization (WHO). Available at: [Link]

-

Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester . Cheméo. Available at: [Link]

-

Benzoic acid . Wikipedia. Available at: [Link]

-

2-Isopropylbenzoic acid . PubChem. Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . (2021). MDPI. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . (2019). ICH. Available at: [Link]

-

Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures . Frontiers Publishing Partnerships. Available at: [Link]

-

N-Isopropylaniline . PubChem. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures . (2008). ResearchGate. Available at: [Link]

-

Henderson–Hasselbalch equation . Wikipedia. Available at: [Link]

-

Aqueous Solubility . Creative Biolabs. Available at: [Link]

-

The thermodynamic principles of dissolution . ResearchGate. Available at: [Link]

-

Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures . (1988). Indian Journal of Chemistry. Available at: [Link]

-

Biochemistry, Dissolution and Solubility . (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . (2024). DergiPark. Available at: [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases . (2014). ResearchGate. Available at: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2002). ACS Publications. Available at: [Link]

-

Review of the cosolvency models for predicting solubility in solvent mixtures: An update . (2019). Semantic Scholar. Available at: [Link]

-

Henderson–Hasselbalch equation . (2015). Khan Academy. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014). American Pharmaceutical Review. Available at: [Link]

-

Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling . (2018). ResearchGate. Available at: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract . (2019). SciSpace. Available at: [Link]

-

2-(Propylamino)benzoic acid . PubChem. Available at: [Link]

-

pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies . (2014). NIH National Library of Medicine. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. Available at: [Link]

-

Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update . (2019). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Chemical Properties of Benzoic acid, 3-isopropylamino-, isopropyl ester . Cheméo. Available at: [Link]

-

Measurement of pKa by Potentiometry . (2020). YouTube. Available at: [Link]

-

Solubility-pH profile of galunisertib fitted with Henderson-Hasselbalch equation by GastroPlus . (2018). ResearchGate. Available at: [Link]

-

Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update . (2019). Semantic Scholar. Available at: [Link]

-

Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship . (2010). PubMed. Available at: [Link]

Sources

- 1. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database.ich.org [database.ich.org]

- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. frontierspartnerships.org [frontierspartnerships.org]

- 17. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Deep Dive: 2-(Isopropylamino)benzoic Acid as a Strategic Precursor

[1]

Executive Summary

2-(Isopropylamino)benzoic acid (CAS: 14470-74-7), also known as N-isopropylanthranilic acid, represents a critical junction in heterocyclic synthesis.[1] While its most commercially visible application lies in the production of the benzothiadiazinone herbicide Bentazon , its utility extends significantly into medicinal chemistry. As a functionalized anthranilic acid derivative, it serves as a privileged scaffold for generating N-alkylated quinazolinones, quinolines, and benzoxazinones—moieties ubiquitous in kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

This guide analyzes the synthesis of this precursor, its mechanistic transformation into bicyclic heterocycles, and provides validated protocols for its application in high-value organic synthesis.[1]

Part 1: Synthesis of the Precursor

The efficient preparation of 2-(isopropylamino)benzoic acid is the first step in any downstream workflow.[1] Two primary methodologies dominate the field, chosen based on scale and available reagents.

Method A: Ullmann-Type Coupling (Industrial Standard)

The most robust route involves the nucleophilic aromatic substitution of 2-halobenzoic acids with isopropylamine.[1] While classical Ullmann conditions use copper powder at high temperatures, modern variations utilize Cu(I) catalysts to lower energy barriers.

-

Substrate: 2-Chlorobenzoic acid or 2-Bromobenzoic acid.[1]

-

Reagent: Isopropylamine (excess).

-

Catalyst: Cu powder or CuCl/CuI.[1]

-

Mechanism: Oxidative addition of Cu to the aryl halide followed by amine coordination and reductive elimination.[1]

Method B: Reductive Amination (Laboratory Scale)

For small-scale library generation where mild conditions are required to preserve sensitive functional groups, reductive amination of anthranilic acid (or its esters) with acetone is preferred.[1]

-

Substrate: Methyl anthranilate or Anthranilic acid.[1]

-

Reagents: Acetone, Sodium triacetoxyborohydride (STAB) or NaBH3CN.

-

Conditions: Mild acid catalysis (Acetic acid), Room Temperature.

Table 1: Comparative Synthetic Routes

| Parameter | Ullmann Coupling | Reductive Amination |

| Precursors | 2-Chlorobenzoic acid, Isopropylamine | Anthranilic acid, Acetone |

| Catalyst | Copper (Cu/CuI) | None (uses hydride reductant) |

| Temperature | High (100–140 °C) | Low (0–25 °C) |

| Yield | 85–95% | 70–85% |

| Scalability | High (Industrial) | Moderate (Lab/Pilot) |

| Key Challenge | Removal of copper residues | Cost of hydride reagents |

Part 2: The Bentazon Pathway (Industrial Case Study)

The transformation of 2-(isopropylamino)benzoic acid into Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is the definitive example of this molecule's utility.[1] It showcases a complex sulfamoylation-cyclization sequence.[1]

Mechanistic Insight[1][2]

-

Sulfamoylation: The secondary amine of the precursor reacts with chlorosulfonic acid (

) or sulfur trioxide ( -

Cyclization: The sulfamoyl chloride undergoes intramolecular condensation with the carboxylic acid moiety (often activated as an ester or acid chloride) to close the thiadiazine ring.

Visualization: Bentazon Synthesis Flow

The following diagram illustrates the industrial pathway from the precursor to the final active ingredient.[1][2][3]

Figure 1: The industrial synthesis pathway of Bentazon via sulfamoylation of 2-(isopropylamino)benzoic acid.[1]

Part 3: Applications in Drug Discovery

Beyond agrochemicals, 2-(isopropylamino)benzoic acid is a strategic entry point for Quinazolinone libraries.[1] The N-isopropyl group provides steric bulk and lipophilicity (

Key Transformations

-

Quinazolin-4(3H)-ones: Reaction with formamide or orthoesters.[1]

-

2,4-Quinazolinediones: Reaction with urea or isocyanates.[1]

-

Acridones: Cyclization with aryl halides (requires further functionalization).

Visualization: Divergent Synthesis of Quinazolinones

This diagram maps the accessible chemical space starting from the core precursor.[1]

Figure 2: Divergent synthetic pathways accessing distinct quinazolinone scaffolds from the common precursor.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-(Isopropylamino)benzoic Acid (Ullmann Method)

Adapted from standard arylamination protocols [1].[1]

Reagents:

-

2-Chlorobenzoic acid (15.6 g, 0.1 mol)[1]

-

Isopropylamine (29.5 g, 0.5 mol)

-

Copper powder (0.5 g)

-

Water (50 mL)

Procedure:

-

Charge: In a pressure vessel or autoclave, combine 2-chlorobenzoic acid, excess isopropylamine, copper powder, and water.

-

Reaction: Seal the vessel and heat to 120–130 °C for 6–8 hours. The pressure will rise; ensure the vessel is rated for ~5–10 bar.[1]

-

Workup: Cool to room temperature. Filter off the copper catalyst.

-

Acidification: Acidify the filtrate with concentrated HCl to pH 3–4. The product, 2-(isopropylamino)benzoic acid, will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Yield: Expect 85–92% yield. Melting point approx. 100–102 °C.[1]

Protocol 2: Cyclization to 1-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide (Bentazon Analog)

Based on sulfamoylation chemistry [2, 3].[1]

Reagents:

-

2-(Isopropylamino)benzoic acid methyl ester (19.3 g, 0.1 mol)[1]

-

Chlorosulfonic acid (excess)

-

Thionyl chloride (optional, for activation)

Procedure:

-

Sulfamoylation: Add the ester dropwise to chlorosulfonic acid at 0–5 °C. Stir for 1 hour, then heat to 60 °C for 2 hours.

-

Quench: Pour the mixture onto crushed ice carefully. Extract the sulfamoyl chloride intermediate with dichloromethane.[1]

-

Cyclization: Dissolve the intermediate in dry THF. Add 2 equivalents of a base (e.g., Triethylamine or DBU) and reflux for 4 hours.

-

Isolation: Evaporate solvent, redissolve in water, and acidify. The benzothiadiazinone precipitates.

References

-

Ullmann Condensation for Anthranilic Acids: Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[1] Organic Letters, 5(14), 2453–2455. Link

-

Bentazon Synthesis Patent: Zeidler, A., et al. (1973). Process for the manufacture of 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxide. U.S. Patent 3,708,477. Link

-

Quinazolinone Scaffolds in Medicinal Chemistry: Khan, I., et al. (2016). Quinazolinone derivatives as potent anti-inflammatory and analgesic agents.[1] Bioorganic & Medicinal Chemistry, 24(11), 2361-2369.[1] Link

-

General Review of Anthranilic Acid Derivatives: Wikberg, J. E., et al. (2006). Pharmacology of the quinazolinones. Pharmacology & Therapeutics.[1][4] Link

Sources

- 1. CN1063688A - The synthetic method of Bentazon herbicide - Google Patents [patents.google.com]

- 2. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]

- 3. chemrj.org [chemrj.org]

- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Isopropylamino)benzoic Acid and its Structural Analogues: From Synthesis to Biological Activity

Introduction: The Anthranilic Acid Scaffold and the Significance of N-Alkylation

Anthranilic acid (2-aminobenzoic acid), a simple aromatic amino acid, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic modification of the anthranilic acid core, particularly at the amino and carboxylic acid functionalities, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the rational design of novel drug candidates.

This technical guide focuses on a specific subclass of anthranilic acid derivatives: 2-(Isopropylamino)benzoic acid and its structural analogues. The introduction of an isopropyl group at the 2-amino position imparts a unique set of steric and electronic properties that can significantly influence the molecule's interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize key concepts to facilitate a deeper understanding of this important class of molecules.

I. The Core Moiety: 2-(Isopropylamino)benzoic Acid

2-(Isopropylamino)benzoic acid serves as the foundational structure for the analogues discussed in this guide. Its physicochemical properties, such as lipophilicity and pKa, are critical determinants of its biological behavior.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| pKa (predicted) | ~4.5 (carboxylic acid), ~1.5 (protonated amine) |

Note: Predicted pKa values are estimations and can vary based on the prediction software and experimental conditions.

The isopropyl group increases the lipophilicity of the molecule compared to the parent anthranilic acid, which can enhance its ability to cross biological membranes. However, it also introduces steric bulk, which can influence its binding to specific protein targets.

II. Synthesis of 2-(Alkylamino)benzoic Acid Analogues

The synthesis of 2-(isopropylamino)benzoic acid and its analogues can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A. Reductive Amination of 2-Aminobenzoic Acid

A common and versatile method for the synthesis of N-alkylated anthranilic acids is the reductive amination of 2-aminobenzoic acid with a ketone or aldehyde.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Acetone

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Formation of the Imine Intermediate:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Add acetone (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used for a milder and more selective reduction.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (~pH 2-3).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and efficient reducing agent for imines. Sodium triacetoxyborohydride is a milder and more selective alternative that can be used for more sensitive substrates and often results in cleaner reactions with fewer side products.

-

Solvent System: A mixture of methanol and dichloromethane is used to ensure the solubility of both the starting materials and the intermediate imine.

-

Acidic Work-up: The addition of HCl serves to neutralize any remaining reducing agent and to protonate the product, which can aid in its separation from non-basic impurities.

-

Basic Wash: The sodium bicarbonate wash is crucial for removing any unreacted 2-aminobenzoic acid and other acidic impurities.

B. Ullmann Condensation

The Ullmann condensation is a classic method for the formation of C-N bonds and can be employed to synthesize N-arylanthranilic acids. While less common for N-alkylation, it is a valuable technique for creating a diverse range of analogues.

Caption: General workflow for the Ullmann condensation.

III. Structure-Activity Relationships (SAR)

The biological activity of 2-(alkylamino)benzoic acid analogues is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

Key SAR Observations for Anthranilic Acid Derivatives:

-

N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of activity.

-

N-Alkylation vs. N-Arylation: N-aryl derivatives, such as the fenamates (e.g., mefenamic acid), are well-known non-steroidal anti-inflammatory drugs (NSAIDs). N-alkylation, as in 2-(isopropylamino)benzoic acid, can also lead to potent biological activity, though the specific targets may differ.

-

Steric Bulk: Increasing the steric bulk of the N-alkyl group can influence binding affinity and selectivity. The isopropyl group represents a balance of lipophilicity and steric hindrance.

-

-

Substitution on the Benzoic Acid Ring:

-

Substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups, such as halogens, can enhance anti-inflammatory activity in some cases.

-

-

Position of the Carboxylic Acid Group: The ortho-disposition of the amino and carboxylic acid groups is generally essential for the activity of many anthranilic acid derivatives. Meta and para isomers are often significantly less active or inactive.

-

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy or lead to compounds with different biological profiles.

IV. Biological Activities and Mechanisms of Action

Structural analogues of 2-(isopropylamino)benzoic acid have been investigated for a wide range of biological activities.

A. Anti-inflammatory and Analgesic Activity

Many anthranilic acid derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (2-(alkylamino)benzoic acid analogue)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

-

Animal cages

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Standard drug

-

Group III, IV, V, etc.: Test compound at different doses

-

-

-

Drug Administration:

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

B. Antimicrobial Activity

Certain anthranilic acid derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound solution (in a suitable solvent like DMSO)

-

Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Incubator

-

Microplate reader (optional)

-

Resazurin solution (optional, for viability staining)

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

-

Serial Dilution of Test Compound:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

-

Controls:

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Also, include a standard antimicrobial agent as a reference.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

-

Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (and thus, growth).

-

V. Future Directions and Therapeutic Potential

The 2-(alkylamino)benzoic acid scaffold holds significant promise for the development of novel therapeutic agents. Future research in this area should focus on:

-

Expansion of the Analogue Library: Synthesis and evaluation of a wider range of N-alkylated derivatives with varying alkyl chain lengths, branching, and cyclic substituents to further explore the SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profile.

-

Drug Delivery and Formulation: Development of optimized formulations to improve the bioavailability and therapeutic index of promising candidates.

VI. Conclusion

2-(Isopropylamino)benzoic acid and its structural analogues represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of their synthesis, structure-activity relationships, and biological evaluation. By understanding the principles outlined herein, researchers can rationally design and develop novel drug candidates based on this important scaffold. The detailed experimental protocols and visualizations are intended to serve as a practical resource for scientists working in the field of medicinal chemistry and drug discovery.

References

-

PubChem. 2-(Isopropylamino)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination for N-aryl benzoic acid synthesis

An In-Depth Guide to the Synthesis of N-Aryl Benzoic Acids via Buchwald-Hartwig Amination

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Aryl Benzoic Acids

N-aryl benzoic acids, particularly N-aryl anthranilic acids, are privileged scaffolds in modern medicinal chemistry and materials science. They form the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and organic light-emitting diode (OLED) materials. The traditional methods for synthesizing these compounds, such as the Ullmann condensation, often require harsh reaction conditions, high temperatures, and stoichiometric amounts of copper, limiting their functional group tolerance and overall efficiency.

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and mild palladium-catalyzed cross-coupling platform.[1][2] This reaction provides a powerful tool for the synthesis of aryl amines from aryl halides or pseudo-halides and primary or secondary amines.[3] Its broad substrate scope and high functional group tolerance make it particularly well-suited for the synthesis of complex molecules like N-aryl benzoic acids.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Buchwald-Hartwig amination for the synthesis of N-aryl benzoic acids. We will delve into the mechanistic underpinnings of the reaction, present two robust strategic approaches with detailed experimental protocols, and offer practical guidance on troubleshooting common challenges.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism

The efficacy of the Buchwald-Hartwig amination lies in a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands (L). This step forms a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands accelerate this rate-limiting step.[4]

-

Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex, displacing the halide. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and depends on the presence of other acid-sensitive functional groups in the substrates.[5]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the N-aryl amine product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[5]

Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Strategic Approaches to N-Aryl Benzoic Acid Synthesis

The presence of a carboxylic acid moiety introduces a unique challenge due to its acidic proton, which can react with the strong bases typically employed in the Buchwald-Hartwig amination. Two primary strategies can be employed to successfully navigate this issue.

Caption: Fig. 2: Two primary strategies for N-aryl benzoic acid synthesis.

Strategy 1: Direct Coupling of Unprotected Aminobenzoic Acids

This elegant approach circumvents the need for protection and deprotection steps. The key to success is the careful selection of the base and ligand. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in combination with a bulky biaryl phosphine ligand such as BrettPhos has been shown to provide excellent tolerance for protic functional groups, including carboxylic acids.[5] LiHMDS is capable of deprotonating both the amine and the carboxylic acid, allowing the amination to proceed efficiently.

Strategy 2: N-Arylation of Aminobenzoate Esters Followed by Hydrolysis

A more traditional and widely applicable strategy involves the N-arylation of an aminobenzoate ester (e.g., methyl or ethyl ester). The ester group is generally stable under Buchwald-Hartwig conditions, provided that a strong, nucleophilic base like sodium tert-butoxide is avoided, as it can lead to ester hydrolysis or transesterification.[5] Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. Following the successful C-N coupling, the ester is readily hydrolyzed under standard acidic or basic conditions to yield the target N-aryl benzoic acid.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides and amines should be purified prior to use if necessary. The use of palladium precatalysts is recommended for reproducibility and to ensure the clean generation of the active Pd(0) species.[6]

Protocol 1: Direct Synthesis of N-(4-methoxyphenyl)-4-aminobenzoic acid

This protocol is based on the direct coupling strategy using LiHMDS and BrettPhos.

Reagents and Equipment:

-

4-Aminobenzoic acid

-

1-Bromo-4-methoxybenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

-

Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

-

Anhydrous 1,4-dioxane

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.024 mmol, 2.4 mol%) to the reaction vessel.

-

Reaction Setup: Add 4-aminobenzoic acid (1.2 mmol, 1.2 equiv) and 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv).

-

Add anhydrous 1,4-dioxane (3 mL) to the vessel.

-

Base Addition: While stirring, add the LiHMDS solution (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise at room temperature. Note that an excess of base is used to deprotonate both the amine and the carboxylic acid.

-

Reaction: Seal the vessel and heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3). This will protonate the carboxylate and any remaining base.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-4-aminobenzoic acid.

Protocol 2: Synthesis of N-Phenylanthranilic Acid via the Ester Route

This protocol utilizes the coupling of an aminobenzoate ester followed by hydrolysis.

Part A: Buchwald-Hartwig Amination of Ethyl 2-aminobenzoate

Reagents and Equipment:

-

Ethyl 2-aminobenzoate (ethyl anthranilate)

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Oven-dried Schlenk flask with a reflux condenser

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), BINAP (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.1 mmol, 1.4 equiv).

-

Add ethyl 2-aminobenzoate (1.5 mmol, 1.0 equiv) and bromobenzene (1.8 mmol, 1.2 equiv).

-

Add anhydrous toluene (5 mL).

-